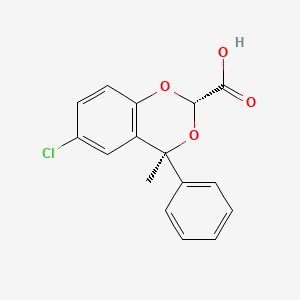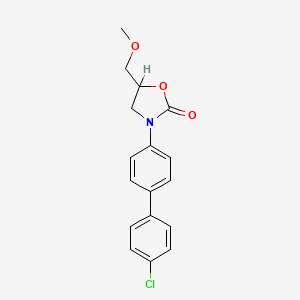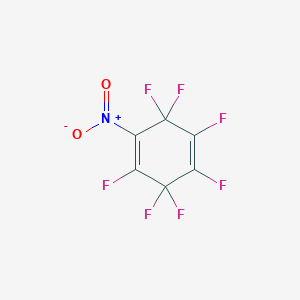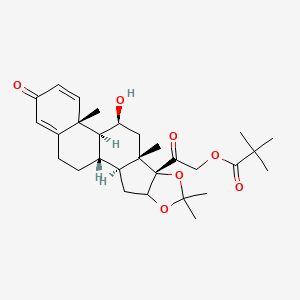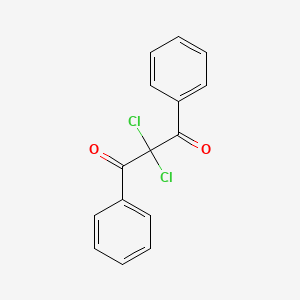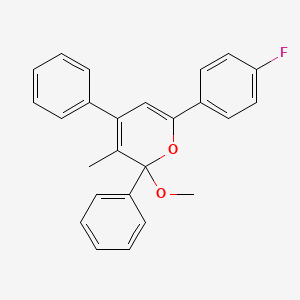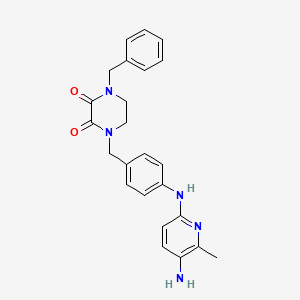
1-(4-(5-Amino-6-methyl-2-pyridyl)aminobenzyl)-4-benzyl-2,3-dioxopiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(5-Amino-6-methyl-2-pyridyl)aminobenzyl)-4-benzyl-2,3-dioxopiperazine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperazine ring, benzyl groups, and an aminopyridyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(5-Amino-6-methyl-2-pyridyl)aminobenzyl)-4-benzyl-2,3-dioxopiperazine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Aminopyridyl Moiety: This step involves the synthesis of 5-amino-6-methyl-2-pyridine, which can be achieved through nitration, reduction, and amination reactions.
Piperazine Ring Formation: The piperazine ring is formed through cyclization reactions involving appropriate diamines and dihalides.
Final Coupling: The final step involves coupling the aminopyridyl moiety with the benzylated piperazine under specific conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
1-(4-(5-Amino-6-methyl-2-pyridyl)aminobenzyl)-4-benzyl-2,3-dioxopiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups within the compound to their reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl and aminopyridyl moieties, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with reduced functional groups.
科学的研究の応用
1-(4-(5-Amino-6-methyl-2-pyridyl)aminobenzyl)-4-benzyl-2,3-dioxopiperazine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 1-(4-(5-Amino-6-methyl-2-pyridyl)aminobenzyl)-4-benzyl-2,3-dioxopiperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
類似化合物との比較
Similar Compounds
- 1-(4-(5-Amino-6-methyl-2-pyridyl)aminobenzyl)-4-methyl-2,3-dioxopiperazine
- 1-(4-(5-Amino-6-methyl-2-pyridyl)aminobenzyl)-4-ethyl-2,3-dioxopiperazine
- 1-(4-(5-Amino-6-methyl-2-pyridyl)aminobenzyl)-4-phenyl-2,3-dioxopiperazine
Uniqueness
1-(4-(5-Amino-6-methyl-2-pyridyl)aminobenzyl)-4-benzyl-2,3-dioxopiperazine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.
特性
CAS番号 |
77917-42-1 |
|---|---|
分子式 |
C24H25N5O2 |
分子量 |
415.5 g/mol |
IUPAC名 |
1-[[4-[(5-amino-6-methylpyridin-2-yl)amino]phenyl]methyl]-4-benzylpiperazine-2,3-dione |
InChI |
InChI=1S/C24H25N5O2/c1-17-21(25)11-12-22(26-17)27-20-9-7-19(8-10-20)16-29-14-13-28(23(30)24(29)31)15-18-5-3-2-4-6-18/h2-12H,13-16,25H2,1H3,(H,26,27) |
InChIキー |
DRUDXKIZYJISHH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=N1)NC2=CC=C(C=C2)CN3CCN(C(=O)C3=O)CC4=CC=CC=C4)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


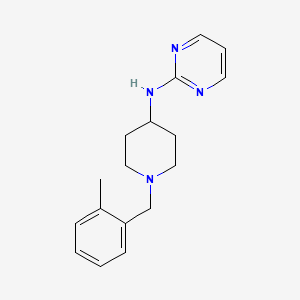
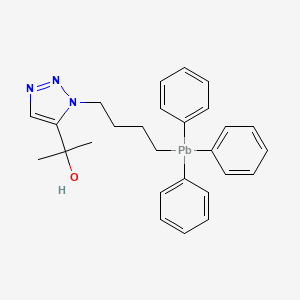
![(2S)-1-[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B14437905.png)
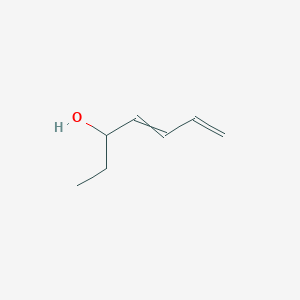
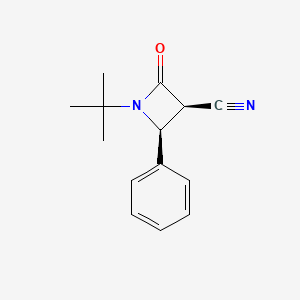
![2-[Hydroxy(phenyl)methylidene]-6-phenyl-2H-pyran-3,4-dione](/img/structure/B14437923.png)

